Cyclopropyl(pyridin-3-yl)methanamine dihydrochloride
Description
Cyclopropyl(pyridin-3-yl)methanamine dihydrochloride (CAS: 474448-95-8) is a bicyclic amine derivative featuring a cyclopropane ring directly bonded to a pyridin-3-yl group and an amine functional group. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications . This compound is cataloged as a building block in chemical marketplaces (e.g., AK Scientific) with 95% purity, emphasizing its utility in drug discovery and synthesis .
Properties
IUPAC Name |
cyclopropyl(pyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9(7-3-4-7)8-2-1-5-11-6-8;;/h1-2,5-7,9H,3-4,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYFKVJMKPKODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CN=CC=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(pyridin-3-yl)methanamine dihydrochloride typically involves organic synthesis techniques. One common method includes the reaction of cyclopropylamine with pyridine-3-carboxaldehyde, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(pyridin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include metal catalysts, oxygen, and sodium nitrite . The conditions for these reactions can vary, but they often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce pyridin-2-yl derivatives, while reduction reactions may yield different amine derivatives .
Scientific Research Applications
Cyclopropyl(pyridin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and interactions.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl(pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the pyridine ring, cyclopropane modifications, or salt forms. Below is a comparative analysis:
Functional Group Impact on Bioactivity
Commercial and Research Relevance
- Building Blocks : These compounds are marketed as intermediates for kinase inhibitors, GPCR modulators, and antimicrobial agents. For example, (5-chloropyridin-3-yl) derivatives are sold by Kishida Chemical Co. for fragment-based drug design .
Biological Activity
Cyclopropyl(pyridin-3-yl)methanamine dihydrochloride is a chiral amine compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a pyridine moiety, which contributes to its unique chemical properties. This compound can exist in two enantiomeric forms: (S)-cyclopropyl(pyridin-3-yl)methanamine and (R)-cyclopropyl(pyridin-3-yl)methanamine, each potentially exhibiting different biological activities due to their stereochemistry.
Pharmacological Properties
Research indicates that this compound may act as an agonist or antagonist at specific receptors, influencing various biochemical pathways. Its interactions with biological targets suggest potential therapeutic applications in areas such as:
- Anticancer Activity : Some studies have shown that this compound may modulate neurotransmitter systems and exhibit anti-cancer properties through selective receptor binding.
- Antimicrobial Effects : The compound's structure allows it to interact with various bacterial targets, showing promise as an antimicrobial agent .
Understanding the mechanisms by which this compound exerts its biological effects is crucial. Binding affinity studies reveal that it can selectively bind to various receptors and enzymes, modulating their activity. Detailed investigations into these interactions are ongoing, with findings suggesting that the compound's unique structure significantly influences its pharmacological profile.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, yielding promising results:
-
Study on Anticancer Activity :
- A study evaluated the compound's effects on cancer cell lines, demonstrating significant inhibition of cell proliferation at varying concentrations. The mechanism was linked to the modulation of apoptotic pathways.
- Antimicrobial Activity Assessment :
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Cyclopropyl(pyridin-2-yl)methanamine | Similar cyclopropyl and pyridine structure | Different position on pyridine ring influences activity |
| Cyclopropyl(5-methylpyridin-3-yl)methanamine | Methyl substitution on the pyridine ring | Potentially altered pharmacokinetics due to sterics |
| Cyclopropyl(4-pyridyl)methanamine | Pyridine at a different position | May exhibit different receptor selectivity |
The variations in structure significantly affect the biological activity and interaction profiles of these compounds, highlighting the importance of stereochemistry in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
